molecular formula C14H12N2O3S B1414934 3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid CAS No. 1039820-41-1

3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

Cat. No.: B1414934
CAS No.: 1039820-41-1
M. Wt: 288.32 g/mol
InChI Key: RPRHUXLTCNFZGC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical and Chemical Properties Analysis

The empirical formula of a similar compound, (1-Methyl-1H-imidazol-2-yl)methanamine, is C5H9N3 and its molecular weight is 111.15 .

Scientific Research Applications

Synthetic Methodologies The compound 3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid, related structurally to imidazole and benzofuran derivatives, is of interest in the synthesis of heterocyclic compounds. These molecules serve as key intermediates in the construction of complex organic frameworks, demonstrating versatility in organic synthesis. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester (SASPSPE) is highlighted as a recyclable catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing the potential of related sulfanyl compounds in catalysis and synthesis of polysubstituted imidazoles under solvent-free conditions (Tavakoli et al., 2012). Additionally, sulfonic acid-functionalized imidazolium salts with FeCl3 have been utilized as catalytic systems for synthesizing benzimidazoles, illustrating the role of imidazole-based structures in facilitating condensation reactions (Khazaei et al., 2011).

Molecular Design and Coordination Chemistry The structurally related benzofuran and imidazole derivatives exhibit significant potential in the design of metal-organic frameworks (MOFs) and coordination compounds. A study on copper metal–organic systems using new flexible carboxylate ligands, including benzofuran derivatives, highlights the strategic placement of substituents to achieve desired molecular architectures (Dai et al., 2009). Such research underscores the applicability of these compounds in constructing complex coordination polymers with potential applications in catalysis, gas storage, and separation technologies.

Crystallography and Molecular Interactions The study of crystal structures and intermolecular interactions is vital in understanding the properties of these compounds. For example, the crystallographic analysis of methylsulfinyl and methylsulfanyl benzofuran derivatives provides insights into their molecular packing, highlighting the role of O—H⋯O hydrogen bonds and C—H⋯π interactions in stabilizing the crystal structures (Choi et al., 2008). These studies are crucial for designing materials with specific properties, including pharmaceuticals and materials science applications.

Pharmaceutical Research and Luminescence Sensing The chemical framework of this compound and its analogs also finds relevance in pharmaceutical research and sensing applications. Imidazole derivatives have been investigated for their anti-Helicobacter pylori activities, demonstrating the potential of such compounds in developing novel antimicrobial agents (Carcanague et al., 2002). Additionally, lanthanide-based MOFs utilizing imidazole dicarboxylate ligands have shown promise as luminescence sensors for detecting benzaldehyde derivatives, showcasing the applicability of these molecules in analytical chemistry and environmental monitoring (Shi et al., 2015).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there could be potential for future research and development in this area.

Properties

IUPAC Name

3-[(1-methylimidazol-2-yl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-16-7-6-15-14(16)20-8-10-9-4-2-3-5-11(9)19-12(10)13(17)18/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRHUXLTCNFZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=C(OC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 2
3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 3
3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 5
3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 6
3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

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